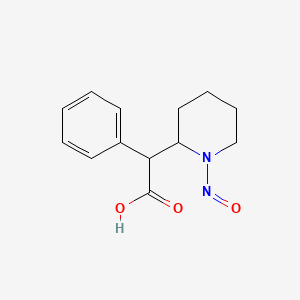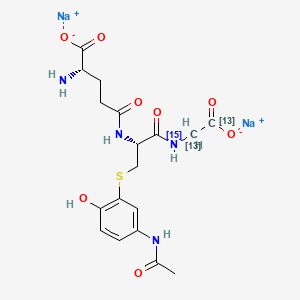![molecular formula C19H12N6 B13846401 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline](/img/structure/B13846401.png)
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline is a heterocyclic compound that belongs to the family of pyrazolopyridines. . The unique structure of this compound makes it an interesting target for synthetic chemists and researchers in various fields.
準備方法
One common method involves the reaction of 5-bromo-1H-pyrazolo[3,4-b]pyridine with an appropriate quinazoline derivative under specific conditions . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .
化学反応の分析
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically occurs at the pyrazole ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride. These reactions often target the nitrogen atoms in the pyrazole and pyridine rings.
Substitution: The compound can undergo substitution reactions, particularly at the pyridine and quinazoline rings. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Biology: The compound has been studied for its potential as a biological probe to investigate cellular processes and molecular interactions.
Medicine: It has shown promise as a lead compound in the development of new drugs, particularly for targeting specific enzymes and receptors involved in various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes
作用機序
The mechanism of action of 6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting downstream signaling pathways. For example, it may inhibit kinases involved in cell proliferation, leading to the suppression of cancer cell growth . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline can be compared with other similar compounds, such as:
1H-pyrazolo[3,4-b]pyridines: These compounds share the pyrazolopyridine core but differ in the substituents attached to the core structure. They have similar biological activities but may vary in potency and selectivity.
Quinazoline derivatives: These compounds contain the quinazoline moiety and are known for their diverse pharmacological properties. They can be used as anticancer agents, kinase inhibitors, and more.
Pyrazoloquinolines: These compounds combine the pyrazole and quinoline rings and have been studied for their potential as therapeutic agents
The uniqueness of this compound lies in its specific combination of the pyrazolopyridine and quinazoline moieties, which imparts distinct chemical and biological properties.
特性
分子式 |
C19H12N6 |
|---|---|
分子量 |
324.3 g/mol |
IUPAC名 |
6-(1H-pyrazolo[3,4-b]pyridin-5-yl)-4-pyridin-4-ylquinazoline |
InChI |
InChI=1S/C19H12N6/c1-2-17-16(18(23-11-22-17)12-3-5-20-6-4-12)8-13(1)14-7-15-10-24-25-19(15)21-9-14/h1-11H,(H,21,24,25) |
InChIキー |
WBUVJZSXWVPDIF-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=C1C3=CN=C4C(=C3)C=NN4)C(=NC=N2)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


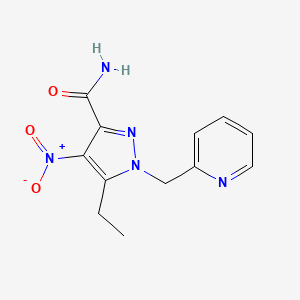
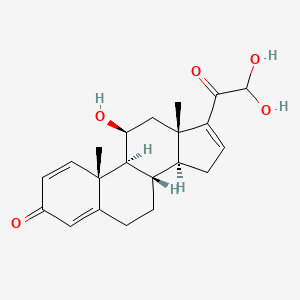
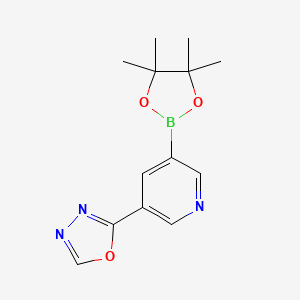
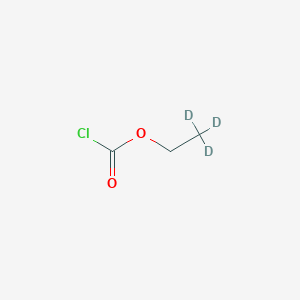
![7-Amino-2-cyclopropyl-5-methylpyrazolo[1,5-a]pyrimidine-6-carbaldehyde](/img/structure/B13846345.png)

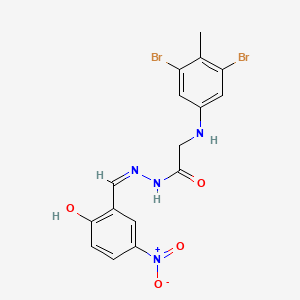
![2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-4-one](/img/structure/B13846373.png)
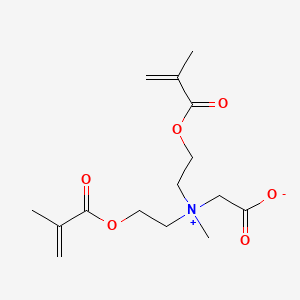

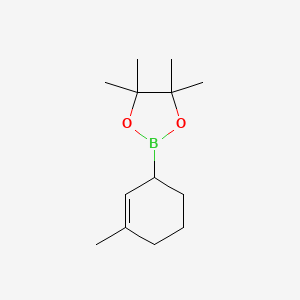
![(E)-but-2-enedioic acid;2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]ethanamine](/img/structure/B13846408.png)
